BenchChemオンラインストアへようこそ!

4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterobifunctional building block that combines a carboxylic acid, an aryl bromide, and a 1H-tetrazol-1-yl substituent on a single benzene ring. With the molecular formula C₈H₅BrN₄O₂ and a molecular weight of 269.05 g·mol⁻¹, the compound is used principally as a substrate for palladium-catalyzed cross-coupling reactions and as a scaffold for introducing a tetrazole bioisostere into drug-like molecules.

Molecular Formula C8H5BrN4O2
Molecular Weight 269.058
CAS No. 1183804-10-5
Cat. No. B2762313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
CAS1183804-10-5
Molecular FormulaC8H5BrN4O2
Molecular Weight269.058
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N2C=NN=N2)C(=O)O
InChIInChI=1S/C8H5BrN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)
InChIKeyWLTHBSAFJXESRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS 1183804-10-5): A Regiospecific Tetrazolyl-Benzoic Acid Building Block for Cross-Coupling and Medicinal Chemistry


4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterobifunctional building block that combines a carboxylic acid, an aryl bromide, and a 1H-tetrazol-1-yl substituent on a single benzene ring . With the molecular formula C₈H₅BrN₄O₂ and a molecular weight of 269.05 g·mol⁻¹, the compound is used principally as a substrate for palladium-catalyzed cross-coupling reactions and as a scaffold for introducing a tetrazole bioisostere into drug-like molecules .

Why Positional Isomers of Bromo-Tetrazolyl Benzoic Acid Cannot Replace 4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid


Although several bromo-(1H-tetrazol-1-yl)benzoic acid isomers share the identical molecular formula, the position of the bromine leaving group and the tetrazole ring differ fundamentally. For example, 5‑bromo‑2‑(1H‑tetrazol‑1‑yl)benzoic acid (CAS 951626‑69‑0) places the bromine meta to the carboxylic acid, altering the exit vector by approximately 120° relative to the para‑bromo substitution in the target compound [1]. Such regioisomeric differences lead to divergent geometries in Suzuki, Negishi, or Buchwald–Hartwig products and to distinct binding modes when the scaffold is elaborated for biological targets, making direct interchange scientifically invalid without complete re‑optimisation [1].

Quantitative Differentiation Evidence for 4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid vs. Its Closest Analogs


Regiochemical Substitution Pattern Dictates Cross-Coupling Vector and Downstream Molecular Geometry

The target compound carries the bromine atom at the 4‑position (para to the carboxylic acid) and the tetrazol‑1‑yl group at the 2‑position (ortho to the acid). In contrast, the closest commercial isomer, 5‑bromo‑2‑(1H‑tetrazol‑1‑yl)benzoic acid, bears the bromine at the 5‑position (meta to the acid) [1]. This regiochemical difference changes the spatial orientation of the aryl‑halide bond by approximately 120°, directly controlling the geometry of the biaryl or aryl‑heteroaryl products obtained in palladium‑catalysed couplings . Additionally, the ortho relationship between the tetrazole and the carboxylic acid in the target compound can support intramolecular hydrogen bonding, which may modulate acidity and solubility relative to isomers where these groups are farther apart [2].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Computed LogP Comparison Between 4‑Bromo and 5‑Bromo Isomers

The calculated LogP of the target compound is 1.437 (Fluorochem) compared with an XLogP3 of 1.4 for 5‑bromo‑2‑(1H‑tetrazol‑1‑yl)benzoic acid (PubChem) [1]. The difference of +0.037 log units falls well within the typical computational error of different algorithms, indicating that lipophilicity is not a meaningful differentiator between these two regioisomers.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Donor and Acceptor Profile Identical Across Bromo-Tetrazolyl Benzoic Acid Isomers

Both the target compound and the 5‑bromo isomer possess 1 hydrogen bond donor (carboxylic acid) and 5 hydrogen bond acceptors (tetrazole N atoms plus carbonyl O) [1]. The identical H‑bond inventory means that gross solubility and permeability trends are unlikely to diverge. However, the ortho‑tetrazole‑COOH arrangement in the target compound may permit intramolecular hydrogen bonding that is geometrically impossible in the 5‑bromo isomer, potentially reducing the effective donor count and altering chromatographic behaviour [2].

Hydrogen Bonding Physicochemical Properties Solubility

Harmonised Hazard Classification per ECHA Notification

The target compound has been notified to the ECHA C&L Inventory with Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. While many halogenated benzoic acid derivatives carry similar irritancy warnings, the combination of a bromine substituent and a nitrogen‑rich tetrazole ring may warrant additional respiratory protection compared to non‑halogenated or non‑tetrazole analogs.

Safety Handling Regulatory Compliance

Recommended Application Scenarios for 4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Based on Differentiation Evidence


Suzuki–Miyaura Cross-Coupling Library Synthesis Requiring a Para-Bromo Exit Vector

The para‑bromo substituent in 4‑bromo‑2‑(1H‑1,2,3,4‑tetrazol‑1‑yl)benzoic acid provides a defined exit vector that is orthogonal to the tetrazole‑carboxylic acid axis, making it the regioisomer of choice when the downstream biaryl or heteroaryl product must extend linearly from the benzoic acid core [1]. This is particularly relevant in the construction of para‑substituted biphenyltetrazole libraries analogous to sartan‑class angiotensin II receptor blockers.

Tetrazole Bioisostere Insertion in Fragment-Based Drug Discovery

The ortho‑tetrazole‑carboxylic acid arrangement allows the compound to serve as a compact fragment that presents three chemically distinct handles (COOH, Br, tetrazole) for elaboration . The tetrazole ring acts as a metabolically stable carboxylic acid bioisostere, while the ortho relationship may facilitate intramolecular hydrogen bonding that mimics natural substrate conformations [2].

Safety-Assessed Scale-Up in Controlled Laboratory Environments

The notified GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a regulatory foundation for risk assessment [3]. Laboratories can use this harmonised hazard data to implement appropriate engineering controls, personal protective equipment, and waste‑handling procedures before scaling up reactions involving this building block.

Quote Request

Request a Quote for 4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.